Octahydro-4a,8a-(epiminomethano)naphthalen-9-one
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Overview
Description
Octahydro-4a,8a-(epiminomethano)naphthalen-9-one is a complex organic compound with a unique structure that includes a naphthalene core modified by the addition of an epiminomethano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octahydro-4a,8a-(epiminomethano)naphthalen-9-one typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, such as palladium on carbon, and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to maintain consistent reaction conditions. The use of automated systems for reagent addition and temperature control is crucial to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Octahydro-4a,8a-(epiminomethano)naphthalen-9-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Thionyl chloride for halogenation reactions.
Major Products
The major products formed from these reactions include various ketones, alcohols, and halogenated derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Octahydro-4a,8a-(epiminomethano)naphthalen-9-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Octahydro-4a,8a-(epiminomethano)naphthalen-9-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Naphthalene derivatives: Compounds like 1,2,3,4,4a,5,6,8a-octahydro-4a,8-dimethyl-2-(1-methylethenyl)-naphthalene.
Epiminomethano derivatives: Compounds with similar epiminomethano groups attached to different core structures.
Uniqueness
Octahydro-4a,8a-(epiminomethano)naphthalen-9-one is unique due to its specific combination of a naphthalene core and an epiminomethano group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
30483-08-0 |
---|---|
Molecular Formula |
C11H17NO |
Molecular Weight |
179.26 g/mol |
IUPAC Name |
11-azatricyclo[4.4.2.01,6]dodecan-12-one |
InChI |
InChI=1S/C11H17NO/c13-9-10-5-1-3-7-11(10,12-9)8-4-2-6-10/h1-8H2,(H,12,13) |
InChI Key |
VGMIKUAJJWNLSU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC23CCCCC2(C1)C(=O)N3 |
Origin of Product |
United States |
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